REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[N:10]([O-:12])=[O:11].[Na+].S(=O)(=O)(O)O>F[B-](F)(F)F.[H+].O.[Cu]>[F:1][C:2]1[CH:3]=[CH:5][CH:6]=[C:7]([N+:10]([O-:12])=[O:11])[C:8]=1[F:9] |f:1.2,4.5|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice/salt bath
|
Type
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FILTRATION
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Details
|
After 1 h the mixture was filtered
|
Duration
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1 h
|
Type
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WASH
|
Details
|
washed successively with aqueous tetrafluoroboric acid
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Type
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ADDITION
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Details
|
a mixture of acetone/diethyl ether (40:60)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 20:80)
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1)[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |